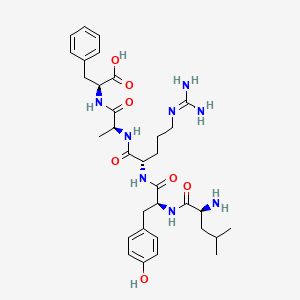
1H-Benzimidazole, 1,3-diethyl-2,3-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benzimidazole, 1,3-diethyl-2,3-dihydro-: is an organic compound with the molecular formula C11H16N2 . It is a derivative of benzimidazole, characterized by the presence of two ethyl groups at the 1 and 3 positions and a dihydro structure at the 2 and 3 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Benzimidazole, 1,3-diethyl-2,3-dihydro- can be synthesized through the chemical modification of benzimidazole. The process involves the reaction of benzimidazole with ethylating agents under controlled conditions . The reaction typically requires a solvent such as ethanol or toluene and may involve catalysts to enhance the reaction rate and yield.
Industrial Production Methods: Industrial production of 1H-Benzimidazole, 1,3-diethyl-2,3-dihydro- follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. It involves the use of industrial-grade solvents and catalysts, along with precise control of reaction parameters such as temperature, pressure, and reaction time .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Benzimidazole, 1,3-diethyl-2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the exchange of functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Wissenschaftliche Forschungsanwendungen
1H-Benzimidazole, 1,3-diethyl-2,3-dihydro- has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1H-Benzimidazole, 1,3-diethyl-2,3-dihydro- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its dihydro structure allows it to interact with different molecular sites, leading to diverse biological effects .
Vergleich Mit ähnlichen Verbindungen
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: This compound has similar structural features but with methyl groups instead of ethyl groups.
2-Methylbenzimidazole: Another derivative of benzimidazole with a methyl group at the 2 position.
Uniqueness: 1H-Benzimidazole, 1,3-diethyl-2,3-dihydro- is unique due to its specific substitution pattern and dihydro structure, which confer distinct chemical and biological properties. Its ethyl groups and dihydro configuration make it a valuable compound for various applications, distinguishing it from other benzimidazole derivatives .
Eigenschaften
CAS-Nummer |
193482-69-8 |
|---|---|
Molekularformel |
C11H16N2 |
Molekulargewicht |
176.26 g/mol |
IUPAC-Name |
1,3-diethyl-2H-benzimidazole |
InChI |
InChI=1S/C11H16N2/c1-3-12-9-13(4-2)11-8-6-5-7-10(11)12/h5-8H,3-4,9H2,1-2H3 |
InChI-Schlüssel |
CYHVDCMBRUBZSS-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CN(C2=CC=CC=C21)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Pentanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2S)-](/img/structure/B12578274.png)

![4-{4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]benzene-1-sulfonyl}phenol](/img/structure/B12578284.png)


![4-Ethylspiro[7-oxabicyclo[4.1.0]heptane-3,3'-oxetane]](/img/structure/B12578317.png)





![5-Amino-5-oxo-4-[(propan-2-yl)amino]pent-3-enoic acid](/img/structure/B12578349.png)
